molecular formula C24H27FN2O4 B12428243 Iloperidone-d3

Iloperidone-d3

Cat. No.: B12428243
M. Wt: 429.5 g/mol
InChI Key: XMXHEBAFVSFQEX-BMSJAHLVSA-N
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Description

Iloperidone-d3 is a deuterated form of iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia and bipolar disorder. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic profile, making it a valuable compound for scientific research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iloperidone-d3 involves the incorporation of deuterium atoms into the iloperidone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in iloperidone are replaced with deuterium using deuterated reagents under specific conditions. For example, iloperidone can be treated with deuterated solvents such as deuterated methanol or deuterated water in the presence of a catalyst to achieve the desired deuterium substitution.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure consistent deuterium incorporation. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Iloperidone-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Iloperidone-d3 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of iloperidone.

    Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of iloperidone.

    Medicine: Utilized in clinical research to evaluate the efficacy and safety of iloperidone in treating psychiatric disorders.

    Industry: Applied in the pharmaceutical industry for the development of new formulations and drug delivery systems.

Mechanism of Action

Iloperidone-d3 exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism helps to alleviate the symptoms of schizophrenia and bipolar disorder by modulating the dopaminergic and serotonergic pathways in the brain. The deuterium substitution in this compound enhances its metabolic stability, leading to prolonged drug action and improved therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Olanzapine: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.

    Quetiapine: An atypical antipsychotic with a broader receptor binding profile and different side effect profile.

    Risperidone: Shares similar therapeutic uses but has a different pharmacokinetic profile.

Uniqueness of Iloperidone-d3

This compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the formation of potentially harmful metabolites. This makes it a valuable compound for both research and therapeutic applications, offering improved pharmacokinetic properties compared to its non-deuterated counterpart.

Properties

Molecular Formula

C24H27FN2O4

Molecular Weight

429.5 g/mol

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone

InChI

InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3/i2D3

InChI Key

XMXHEBAFVSFQEX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC

Origin of Product

United States

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